Di-tert-butyl(methyl)phosphonium tetrafluoroborate

Beschreibung

Molecular Identity and Classification

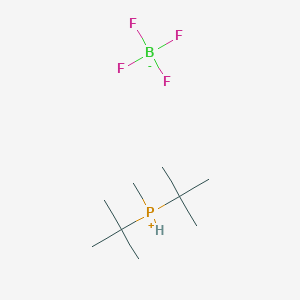

Di-tert-butyl(methyl)phosphonium tetrafluoroborate possesses the molecular formula C₉H₂₂BF₄P and exhibits a molecular weight of 248.05 grams per mole. The compound is officially designated by the Chemical Abstracts Service number 479094-62-7, with an alternative registration number 870777-30-3 also appearing in chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally named tert-butyl(methyl)phosphanium tetrafluoroborate. The molecular structure consists of a central phosphorus atom in the pentavalent state, covalently bonded to two tert-butyl groups and one methyl group, forming a positively charged phosphonium cation that is electrostatically associated with a tetrafluoroborate anion.

The compound manifests as a white to almost white crystalline powder under standard laboratory conditions, with a melting point exceeding 230 degrees Celsius. Chemical characterization reveals a pH value of 1.79 when dissolved at one percent concentration in aqueous solution, indicating the compound's acidic nature. The phosphonium center adopts a tetrahedral geometry, with the bulky tert-butyl substituents creating significant steric hindrance around the phosphorus atom. This structural arrangement influences both the compound's physical properties and its chemical reactivity profile, particularly in catalytic applications where sterics play a crucial role in substrate selectivity and reaction outcomes.

Historical Context of Phosphonium Tetrafluoroborates

The development of phosphonium tetrafluoroborates emerged from the broader evolution of phosphonium salt chemistry, which has its roots in the mid-twentieth century investigations of organophosphorus compounds. The first systematic studies of phosphonium salts as chemical intermediates were reported in 1997, marking the beginning of their recognition as potential asymmetric catalysts. However, the field remained relatively dormant for approximately a decade before experiencing significant growth during the period from 2007 to 2017, when extensive research work established phosphonium salts as important tools in asymmetric catalysis.

The specific class of phosphonium tetrafluoroborates gained prominence within the context of ionic liquid research, where phosphonium-based systems emerged as an important subclass of ionic liquids during the late twentieth and early twenty-first centuries. The introduction of 1,3-dialkylimidazolium cations into ionic liquids during the early 1980s by John Wilkes' research group laid the groundwork for subsequent investigations into phosphonium-based systems. Phosphonium-based ionic liquids subsequently became recognized as significant alternatives to imidazolium systems, offering unique properties such as enhanced thermal stability and distinctive transport characteristics.

The historical development of tetrafluoroborate anions in organophosphorus chemistry paralleled the growth of ionic liquid research, with the tetrafluoroborate ion being introduced as a stabilizing counterion that provided improved solubility and handling characteristics compared to traditional halide anions. Industrial interest in phosphonium ionic liquids emerged in the patent literature, where filings concerning imidazolium ionic liquids routinely claimed the manufacture and use of phosphonium ionic liquids as well, indicating commercial recognition of their potential applications.

Significance in Organophosphorus Chemistry

This compound occupies a significant position within organophosphorus chemistry due to its versatile applications in catalytic systems and synthetic methodologies. The compound serves as a crucial ligand precursor in palladium-catalyzed reactions, particularly in direct heteroarylation processes where it enables the formation of carbon-carbon bonds under relatively mild conditions. Research investigations have demonstrated that the use of this compound in toluene solvent systems allows for the reduction of reaction temperatures to 120 degrees Celsius, representing a significant improvement in reaction efficiency compared to traditional methodologies.

The compound's significance extends to its role in borylation reactions, where it functions as a key component in palladium-catalyzed borylation of primary alkyl electrophiles using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as boron sources. These applications highlight the compound's ability to stabilize reactive palladium intermediates while providing the necessary steric and electronic environment for selective transformations. The phosphonium framework contributes to the overall efficiency of these processes by facilitating ligand exchange reactions and preventing unwanted side reactions that can occur with less sterically demanding ligands.

Contemporary research in phosphorus-based catalysis has identified nucleophilic phosphine catalysis as one of the most vigorous areas of organophosphorus chemistry, with phosphonium intermediates playing crucial roles in various mechanistic pathways. The zwitterionic adducts generated from nucleophilic addition of phosphines to electron-deficient multiple bonds serve as efficient basic catalysts for asymmetric reactions, including Mannich-type reactions, Strecker reactions, Michael additions, and aldol reactions. Within this context, this compound contributes to the development of new catalytic methodologies that exploit the unique reactivity patterns of phosphonium species.

Relationship to Other Phosphonium Ionic Compounds

This compound exists within a diverse family of phosphonium ionic compounds that share common structural features while exhibiting distinct properties based on their specific substituent patterns and counterion selections. A closely related compound, tri-tert-butylphosphonium tetrafluoroborate, demonstrates the structural relationship within this class of materials. The tri-tert-butyl analog possesses the molecular formula C₁₂H₂₈BF₄P and exhibits similar tetrafluoroborate counterion characteristics while incorporating an additional tert-butyl substituent in place of the methyl group.

The comparison between this compound and tri-tert-butylphosphonium tetrafluoroborate reveals important structure-activity relationships within phosphonium chemistry. The tri-tert-butyl compound demonstrates enhanced steric hindrance around the phosphorus center, which can influence both its solubility characteristics and its reactivity in catalytic applications. Both compounds share the tetrafluoroborate anion, which provides similar ionic characteristics and thermal stability properties, but the increased steric bulk in the tri-tert-butyl system may limit its accessibility to certain substrates in catalytic processes.

The broader phosphonium ionic liquid family encompasses numerous structural variations, including trihexyl(tetradecyl)phosphonium chloride, trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate, trihexyl(tetradecyl)phosphonium tetrafluoroborate, triisobutyl(methyl)phosphonium tosylate, and triisobutyl(methyl)phosphonium dimethylphosphate. These compounds demonstrate the versatility of phosphonium chemistry in accommodating various anion types and alkyl chain lengths, with each structural modification imparting specific physicochemical properties suitable for different applications.

Transport properties investigations of phosphonium ionic liquids have revealed distinctive characteristics compared to imidazolium-based systems, particularly in terms of viscosity, conductivity, and diffusivity measurements. The molecular structure dependencies observed in these studies indicate that the specific arrangement of substituents around the phosphorus center significantly influences the bulk properties of the resulting ionic liquid systems. This compound contributes to this understanding by providing a well-defined structural framework for investigating the effects of branched alkyl substituents on ionic liquid behavior.

Eigenschaften

IUPAC Name |

ditert-butyl(methyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDLRXCAHKUWJS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-30-3, 479094-62-7 | |

| Record name | Di-tert-butyl(methyl)phosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-tert-butyl(methyl)phosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of di-tert-butyl(methyl)phosphonium tetrafluoroborate typically involves the reaction of di-tert-butylmethylphosphine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Di-tert-butyl(methyl)phosphonium tetrafluoroborate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. Common reagents include palladium catalysts and various boron or halide compounds.

Borylation Reactions: It can be used in the palladium-catalyzed borylation of primary alkyl electrophiles using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as the boron source.

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Reactions

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is prominently used as a ligand in palladium-catalyzed reactions, which are essential for the formation of carbon-carbon bonds. This compound facilitates several types of reactions:

- Direct Arylation : It has been effectively employed in the palladium-catalyzed direct arylation of various substrates, enabling the formation of complex aromatic compounds under mild conditions. For instance, it allows for the selective formation of 4-mono- and 4,8-di(het)arylated benzo-bis-thiadiazoles, demonstrating high functional group compatibility and efficiency .

- Borylation Reactions : The compound is also utilized in palladium-catalyzed borylation processes, where it aids in the borylation of primary alkyl electrophiles such as bromides and iodides using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as boron sources .

Synthesis of Nantenine Analogs

This compound serves as a precursor for synthesizing nantenine analogs, which are compounds with potential pharmacological activities. The synthesis involves the introduction of a C4 phenyl substituent, showcasing the compound's versatility in medicinal chemistry applications .

Case Study 1: Direct Arylation of Thiophenes

A study highlighted the use of this compound in the oxidative double C–H functionalization of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole). This reaction was conducted under mild conditions (120 °C), significantly enhancing the yields of the desired products compared to traditional methods . The results indicated that this phosphonium salt can effectively stabilize palladium complexes, leading to improved reaction outcomes.

| Reaction Type | Temperature | Yield (%) | Notes |

|---|---|---|---|

| Direct Arylation | 120 °C | Moderate to High | Enhanced selectivity and functional group compatibility |

Case Study 2: Borylation of Electrophiles

In another application, this compound was tested for its efficacy in borylating primary alkyl electrophiles. The study demonstrated that using this compound allowed for lower reaction temperatures and higher yields when compared to conventional methods .

| Substrate Type | Borylation Source | Yield (%) | Conditions |

|---|---|---|---|

| Primary Alkyl Bromides | Bis(pinacolato)diboron | High | Mild conditions |

Wirkmechanismus

The mechanism of action of di-tert-butyl(methyl)phosphonium tetrafluoroborate in catalytic reactions involves the formation of a phosphonium intermediate, which facilitates the transfer of functional groups between reactants. The molecular targets and pathways involved depend on the specific reaction and conditions but generally include the activation of palladium catalysts and the stabilization of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Structural and Anionic Variations

Phosphonium salts vary in substituents and anions, which critically influence their reactivity and stability:

Key Observations :

- Steric Effects : Di-tert-butyl(methyl)phosphonium BF₄⁻ has moderate steric hindrance compared to tri-tert-butyl derivatives, which may reduce catalytic activity but improve solubility .

- Anion Impact : BF₄⁻ salts generally exhibit higher thermal stability and lower hygroscopicity than halides (Cl⁻, Br⁻). However, chloride salts form stronger ionic bonds, enhancing stability in high-temperature processes (e.g., cellulose dissolution) .

Biologische Aktivität

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is a phosphonium salt with significant implications in both organic synthesis and potential biological applications. This article aims to explore its biological activity, particularly focusing on its role in medicinal chemistry and catalysis, supported by relevant data tables and research findings.

- Molecular Formula : CHBFP

- Molecular Weight : 253.15 g/mol

- Melting Point : >230 °C

- pH (1% solution) : 1.79

The compound features a phosphonium functional group, which is known for its ability to stabilize various reaction intermediates, making it valuable in synthetic chemistry.

Affinity for Receptors

This compound has been identified as a precursor for nantenine analogs that exhibit affinity for the 5-HT receptor, a serotonin receptor involved in various physiological processes including mood regulation and vascular function . This suggests potential applications in pharmacology, particularly in developing drugs targeting serotonin pathways.

Catalytic Applications

The compound is also utilized as a catalyst in palladium-catalyzed reactions, which are essential in the synthesis of complex organic molecules. Research indicates that it enhances the efficiency of cross-coupling reactions, allowing for the formation of biaryl compounds with medicinal significance .

Case Studies and Research Findings

- Catalytic Performance : A study demonstrated that using this compound in palladium-catalyzed direct arylation reactions significantly improved yields compared to traditional methods. The optimal conditions involved varying solvent types and temperatures, which were crucial for maximizing product formation (see Table 1) .

- Biological Screening : In vitro assays showed that derivatives synthesized from this phosphonium salt exhibited selective activity against certain cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

- Nanoparticle Stabilization : The compound has been shown to stabilize metal nanoparticles effectively, enhancing their catalytic properties. This stabilization is critical for applications in nanomedicine and environmental remediation .

Table 1: Catalytic Performance of this compound

| Reaction Conditions | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Entry 1 | DMA | 80 | 25 |

| Entry 2 | Toluene | 130 | 55 |

| Entry 3 | DMSO | 100 | 45 |

Note: Yields represent the percentage of desired product obtained from the starting materials .

Safety and Handling

This compound is classified as hazardous. It can cause skin and eye irritation, necessitating proper safety precautions during handling. Personal protective equipment (PPE) such as gloves and goggles should be used to minimize exposure .

Q & A

Q. Purity Standards :

- NMR : Confirm absence of residual solvents (e.g., DMF) and phosphine oxides.

- Elemental Analysis : Match calculated C, H, and P content (±0.3%).

- HPLC : Purity ≥98% for catalytic applications .

Advanced: How does [(t-Bu)₂PMeH]BF₄ enhance palladium-catalyzed cross-coupling reactions?

The compound acts as a precursor to air-stable Pd catalysts in C–C bond-forming reactions (e.g., Suzuki-Miyaura, Heck). Key advantages:

- Ligand Role : The phosphine stabilizes Pd(0) intermediates, preventing aggregation and maintaining catalytic activity .

- Reaction Optimization :

Case Study : In aryl chloride couplings, [(t-Bu)₂PMeH]BF₄/Pd(OAc)₂ achieved 73% yield (vs. 42% with PPh₃) under reflux in DMAc .

Advanced: What role does [(t-Bu)₂PMeH]BF₄ play in perovskite solar cell fabrication?

In FAPbI₃-based perovskites, the compound acts as a hetero-seeding agent to control crystallization:

- Colloidal Size Modulation : Reduces precursor colloid size from ~200 nm to <50 nm, promoting uniform nucleation .

- Gibbs Free Energy Reduction : Lowers nucleation energy barriers, favoring dense, pinhole-free films .

- XRD Validation : Films with [(t-Bu)₂PMeH]BF₄ show sharper (110) peaks, indicating improved crystallinity .

Q. Methodology :

- Dynamic Light Scattering (DLS) : Monitor colloid size distribution in precursor solutions.

- Spin-Coating : Optimize concentration (0.1–1.0 wt%) to balance nucleation density and film roughness .

Advanced: How do steric and electronic properties of [(t-Bu)₂PMeH]BF₄ influence its performance in phase-transfer catalysis (PTC)?

Q. Experimental Design :

- Kinetic Studies : Compare reaction rates with less bulky analogs (e.g., triethylphosphonium salts).

- Anion Screening : Replace BF₄⁻ with BArF₄⁻ or PF₆⁻ to assess ion-pairing effects .

Data Contradiction : While BF₄⁻ generally improves solubility, some studies report reduced activity in polar solvents due to excessive ion dissociation. Mitigation involves solvent tuning (e.g., toluene/DMAc mixtures) .

Advanced: How can researchers resolve inconsistencies in catalytic efficiency across reaction scales?

Case Example : A Pd-catalyzed coupling gave 75% yield at 10 mmol scale but dropped to 47% at 0.1 mol scale .

- Root Cause : Inefficient mixing or heat transfer at larger scales.

- Solutions :

Validation : Scale-up trials with in-situ FTIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.